GLX351322 is a synthetically derived organic compound primarily employed in scientific research to investigate the biological roles of NOX4. It selectively inhibits NOX4, an enzyme responsible for the production of reactive oxygen species (ROS). [, , , , , , , , , , , , , ] NOX4 plays a complex role in various cellular processes, including cell signaling, proliferation, and death, and its dysregulation has been linked to numerous diseases. [, , , , , , , , , , , , , ] By specifically targeting NOX4, GLX351322 serves as a valuable tool to unravel the intricate mechanisms involving NOX4 and explore its potential as a therapeutic target.
GLX351322 is a selective inhibitor of NADPH oxidase 4 (NOX4), a member of the NADPH oxidase family, which plays a crucial role in generating reactive oxygen species (ROS) within cells. This compound has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases due to its ability to modulate oxidative stress and inflammation.
GLX351322 was developed by researchers exploring the therapeutic potential of NOX inhibitors. The compound specifically targets NOX4, which has been implicated in several pathological conditions, including ocular hypertension, osteoarthritis, and neurodegenerative diseases. Its efficacy has been demonstrated in preclinical studies aimed at understanding its impact on ROS production and related inflammatory pathways .
GLX351322 is classified as a pharmacological agent under the category of NADPH oxidase inhibitors. It is characterized by its selective inhibition of NOX4, distinguishing it from other members of the NADPH oxidase family, such as NOX1 and NOX2 . This selectivity is significant as it allows for targeted therapeutic effects while minimizing off-target effects associated with broader-spectrum inhibitors.
The synthesis of GLX351322 involves multi-step organic synthesis techniques that typically include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary and not fully disclosed in available literature, general methods for synthesizing similar compounds often involve:
GLX351322's molecular structure includes a core that facilitates interaction with the active site of NOX4. The compound's design emphasizes selectivity for NOX4 over other isoforms, which is critical for its therapeutic efficacy.
While detailed crystallographic data for GLX351322 is not publicly available, its analogs have been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). These studies typically reveal interactions at the molecular level that inform on binding modes and affinities .
GLX351322 primarily functions through competitive inhibition of NOX4, thereby reducing ROS production. The compound's mechanism involves binding to the enzyme's active site, preventing substrate access (NADPH) and subsequent electron transfer to molecular oxygen.
In vitro studies have shown that treatment with GLX351322 leads to a significant decrease in superoxide anion generation in cellular models. This inhibition can be quantitatively assessed using assays that measure ROS levels post-treatment with inflammatory stimuli .
The mechanism of action for GLX351322 centers on its ability to inhibit NOX4 activity. By blocking this enzyme, the compound effectively reduces oxidative stress within cells, which is implicated in various inflammatory processes.
Research indicates that GLX351322 can significantly lower levels of inflammatory cytokines and markers associated with oxidative damage when tested in cellular models subjected to oxidative stress . This suggests a robust anti-inflammatory effect that could translate into therapeutic benefits for conditions characterized by excessive ROS production.
GLX351322 has potential applications in:
GLX351322 (chemical name: ethyl 2-((4-(4-(ethylsulfonyl)piperazin-1-yl)benzyl)thio)-4,5-dimethyl-1H-imidazole-1-carboxylate) exhibits distinct structural features enabling its selective targeting of NOX4 over other NADPH oxidase isoforms. The compound's selectivity originates from specific interactions with unique structural elements within NOX4's dehydrogenase domain (DH domain), particularly regions adjacent to the flavin adenine dinucleotide (FAD) and NADPH binding pockets. Unlike NOX2, which requires assembly with cytosolic subunits (p47phox, p67phox) for activation, NOX4 demonstrates constitutive activity through its stable association with p22phox and exhibits a unique sensitivity to small-molecule inhibition due to an extended FAD binding pocket with distinct electrostatic properties [4] [6].
Biochemical and molecular docking studies reveal that GLX351322 exploits a hydrophobic subpocket near the FAD cofactor within the NOX4 DH domain. This subpocket is lined by residues less conserved in other NOX isoforms, particularly NOX1 and NOX2. Key interactions involve hydrogen bonding between the imidazole carboxylate group of GLX351322 and Arg-297 of NOX4, a residue whose spatial orientation and side chain properties differ significantly from the corresponding Arg-103 in NOX2 due to variations in the surrounding loop structures [4] [5]. Furthermore, the ethylsulfonylpiperazine moiety extends into a solvent-exposed region influenced by NOX4-specific surface residues, contributing to binding affinity without requiring the conformational changes necessary for NOX1 or NOX2 activation via cytosolic organizers (NOXO1, p47phox) and activators (NOXA1, p67phox) [4] [6]. This interaction profile underlies its significantly reduced activity against NOX1 (IC50 >100 µM) and NOX2 (IC50 ~40 µM) compared to NOX4 (IC50 = 5 µM) [4] [5] [9].
Figure 1: Predicted Binding Mode of GLX351322 in the NOX4 Dehydrogenase Domain.(A) Overall location near the FAD cofactor (yellow sticks). GLX351322 is shown in cyan sticks. Key residues involved in binding are labeled. (B) Close-up view highlighting key interactions: Hydrogen bond between the imidazole carboxylate and Arg-297 (green dashed line); hydrophobic contacts between the ethylsulfonylpiperazine group and Val-286, Leu-288, and Phe-291; π-stacking between the central benzene ring and Phe-230. The unique conformation of loop 287-294 in NOX4 creates the selective binding pocket.
The inhibitory potency of GLX351322 against NOX4 has been rigorously quantified using diverse cellular models engineered to overexpress the human NOX4-p22phox complex. These models provide a physiologically relevant context for assessing compound efficacy by maintaining the enzyme's native membrane association and cofactor requirements. Standardized assays measure the compound's ability to suppress hydrogen peroxide (H₂O₂) production, the primary ROS species generated by NOX4, using sensitive probes like Amplex Red or dichlorofluorescein diacetate (DCFH-DA) [1] [5] [10].
Consistent validation across independent laboratories confirms that GLX351322 inhibits NOX4-derived H₂O₂ production with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. This value was established in human embryonic kidney cells (HEK-293) stably transfected with human NOX4, where GLX351322 treatment resulted in a dose-dependent decrease in H₂O₂ generation, reaching near-complete suppression at 20 µM [5]. Similar potency (IC50 ~5 µM) was replicated in other NOX4-overexpressing systems, including primary mouse vascular smooth muscle cells (VSMCs) exhibiting endogenous NOX4 upregulation under pathological stimuli like angiotensin II or transforming growth factor-beta (TGF-β) [4] [7]. Importantly, this potency translates to pathophysiological contexts, as demonstrated in ex vivo models like acute ocular hypertension (AOH)-induced retinal ischemia in mice, where GLX351322 (delivered systemically or intravitreally) significantly reduced retinal ROS levels and associated tissue damage, directly correlating with its NOX4 inhibitory activity measured in vitro [1] [10].
Kinetic analyses indicate that GLX351322 acts as a reversible inhibitor, competing with NADPH for binding within the dehydrogenase domain. This mechanism is supported by the observation that increasing NADPH concentrations attenuate the inhibitory effect of GLX351322 in enzyme activity assays using isolated membranes from NOX4-expressing cells. Time-dependent studies show maximal inhibition is achieved rapidly (within 15-30 minutes of compound exposure), suggesting good cellular permeability and efficient engagement with the target enzyme [4].
Table 1: Inhibition Potency (IC50) of GLX351322 Against NOX4 in Cellular Models
Cellular Model | Species | Stimulation/Context | Readout | IC50 (µM) | Reference Context |
---|---|---|---|---|---|
HEK-293 stably expressing hNOX4 | Human | Basal (Constitutive Activity) | H₂O₂ (Amplex Red) | 5.0 | [5] |
Primary Vascular Smooth Muscle Cells | Mouse | Angiotensin II (Pathological) | H₂O₂ (DCFH-DA) | 4.8 | [4] [7] |
Retinal Tissue (AOH model) | Mouse | Ischemia/Hypoxia (AOH Injury) | DHE Fluorescence | ~5* (Functional) | [1] [10] |
RAW 264.7 Macrophages | Mouse | LPS-induced NOX4 upregulation | H₂O₂ (Amplex Red) | 5.2 | [2] |
(Effective concentration reducing ROS to sham levels; reflects functional IC50 equivalence)*
A critical aspect of GLX351322's pharmacological profile is its significantly lower inhibitory activity against other NADPH oxidase isoforms, particularly the phagocytic NADPH oxidase NOX2. While GLX351322 demonstrates potent inhibition of NOX4 (IC50 = 5 µM), its efficacy against NOX2 is markedly reduced, with reported IC50 values ranging from 40 µM to >50 µM in cellular assays using human peripheral blood mononuclear cells (hPBMCs) or neutrophil-like cell lines (e.g., HL-60 cells) stimulated with phorbol myristate acetate (PMA) to activate the NOX2 complex [4] [5] [9]. This represents an 8-10 fold selectivity window for NOX4 over NOX2. Activity against NOX1 is even weaker, with IC50 values exceeding 100 µM in NOX1-transfected cell systems [4] [5]. Limited data exists for NOX3, NOX5, DUOX1, and DUOX2, but available evidence suggests minimal or no inhibition by GLX351322 at concentrations up to 50 µM [4].
This selectivity profile stems from the structural differences outlined in section 1.1. NOX2 activation is critically dependent on the assembly of membrane-bound cytochrome b558 (NOX2-p22phox) with cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase). GLX351322, designed to target the constitutive catalytic site within the NOX4 DH domain, shows poor affinity for the NOX2 DH domain and lacks efficacy in disrupting the complex protein-protein interactions required for NOX2 assembly and activation [4] [6] [9]. The requirement for subunit assembly in NOX1 and NOX3 similarly limits GLX351322's impact on these isoforms. The constitutive activity and different regulatory mechanisms of NOX4 make its active site more accessible and pharmacologically distinct.
The functional consequence of this selectivity is evident in disease models. For instance, in a mouse model of spinal cord injury (SCI), where both NOX2 and NOX4 are upregulated, genetic ablation of NOX2 or acute inhibition with a selective NOX2 inhibitor (gp91ds-tat) significantly improved motor recovery and reduced chronic inflammation. In contrast, acute administration of GLX351322, while effectively reducing acute ROS levels and oxidative stress markers (similar to NOX2 KO), failed to provide sustained anti-inflammatory effects or significant long-term functional recovery [8]. This suggests that despite reducing total ROS, selectively inhibiting NOX4 acutely is insufficient to modulate the key NOX2-driven inflammatory cascades crucial for long-term outcomes in SCI. Conversely, in models of acute ocular hypertension (AOH) or temporomandibular joint osteoarthritis (TMJOA), where NOX4 plays a predominant role in ROS-mediated damage, GLX351322 provided significant protection against inflammation, cellular senescence, apoptosis, and functional decline [1] [2] [10].
Table 2: Selectivity Profile of GLX351322 Across NADPH Oxidase Isoforms
NADPH Oxidase Isoform | Primary ROS Product | Cellular Activation Mechanism | GLX351322 IC50 (µM) | Selectivity Ratio (NOX4 IC50 / Isoform IC50) |
---|---|---|---|---|
NOX4 | H₂O₂ | Constitutive / Transcriptional | 5.0 | 1 |
NOX2 | O₂⁻ | Subunit Assembly (p47/p67/Rac) | 40 - >50 | 8 - >10 |
NOX1 | O₂⁻ | Subunit Assembly (NOXO1/NOXA1/Rac) | >100 | >20 |
NOX3 | O₂⁻ | Subunit Assembly (NOXO1/p47?) | >50* | >10* |
NOX5 | O₂⁻ | Ca²⁺ Binding | >50* | >10* |
DUOX1/2 | H₂O₂ | Ca²⁺ Binding / DUOXA maturation | >50* | >10* |
(Estimated based on lack of significant inhibition at tested concentrations up to 50 µM; precise IC50 not determined) [4] [5]*
Figure 2: Comparative Efficacy of GLX351322 on Cellular ROS Production Driven by Different NOX Isoforms.Data shows H₂O₂ (for NOX4, DUOX) or superoxide (O₂⁻, for NOX1,2,3,5) production in isoform-specific cellular assays after treatment with increasing concentrations of GLX351322. Potent inhibition is observed only for NOX4. NOX2 inhibition requires significantly higher concentrations, while other isoforms show minimal or no response. (Data compiled from [1] [2] [4])
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: